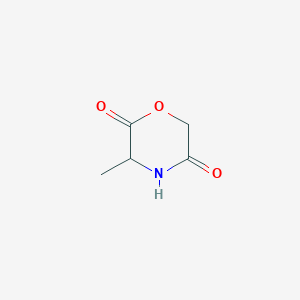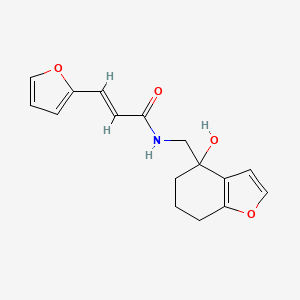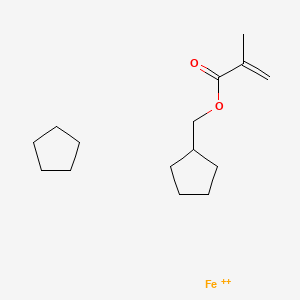
3-甲基吗啉-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylmorpholine-2,5-dione, also known as MMDA, is a cyclic imide compound that has gained significant attention in scientific research due to its potential applications in various fields. MMDA is a white crystalline solid that is soluble in water and organic solvents. It is a versatile chemical compound that has been used in the synthesis of various organic compounds. In
科学研究应用
聚合物合成
3-甲基吗啉-2,5-二酮用于聚合物合成。例如,使用 3-甲基吗啉-2,5-二酮的开环聚合合成了具有聚[3-甲基吗啉-2,5-二酮] (PMMD) 和聚[乙二醇] (PEG) 块的嵌段共聚物。发现这种共聚物是无定形的,随着共聚物中 PEG 块的增加,玻璃化转变温度降低 (魏伟等人,2003)。
聚合研究
3-甲基吗啉-2,5-二酮还用于均聚和共聚研究。使用 2,2-二丁基-2-锡杂-1,3-二氧戊环作为引发剂进行聚合,导致形成结晶共聚酯,DSC 测量结果证明了这一点 (Kricheldorf & Hauser, 2001)。
抗真菌剂合成
在另一个应用中,合成了 1-芳基-3-乙基-3-甲基吡咯烷-2,5-二酮,对几种测试真菌表现出有希望的体外抗真菌活性。这表明在杀菌剂开发中具有潜在应用 (Cvetković 等人,2019)。
生物活性化合物提取
该化合物已用于从天然来源中提取生物活性化合物。例如,从泰国海兔 Bursatella leachii 中分离出一种新的吗啉-2,5-二酮类似物,对人类癌细胞系表现出细胞毒性 (Suntornchashwej 等人,2005)。
化学中的氧化过程
3-甲基吗啉-2,5-二酮已用于氧化化学领域。例如,在特定条件下使用 4-甲基吗啉 N-氧化物作为助氧化剂,可以将某些化合物氧化成相应的二酮 (Moreno 等人,1991)。
作用机制
Target of Action
3-Methylmorpholine-2,5-dione (MMD) is primarily used in the field of polymer chemistry . Its primary targets are the monomers in a polymerization reaction . The compound acts as a building block in the formation of polymers, particularly in the creation of biodegradable polydepsipeptides .
Mode of Action
MMD interacts with its targets through a process known as ring-opening polymerization (ROP) . This process involves the breaking of the ring structure of the MMD molecule, allowing it to react with other monomers to form a polymer chain . The polymerization of MMD can be initiated with cyclic tin alkoxides .
Biochemical Pathways
The biochemical pathway involved in the action of MMD is the polymerization process . This process results in the formation of polydepsipeptides, which are polymers containing alternating amide and ester bonds . These polymers can have various applications, including use in drug delivery systems and as building blocks for multifunctional biomaterials .
Pharmacokinetics
The properties of the resulting polymers, such as their molecular weight and degree of crystallinity, can be influenced by the conditions of the polymerization process .
Result of Action
The result of MMD’s action is the formation of polydepsipeptides . These polymers can have a range of properties depending on the specifics of the polymerization process . For example, the molecular weights of the resulting polymers can vary, and the polymers can be either amorphous or crystalline .
Action Environment
The action of MMD is influenced by various environmental factors. The temperature and duration of the polymerization process can affect the properties of the resulting polymers . Additionally, the presence of other monomers can lead to the formation of copolymers .
安全和危害
未来方向
3-Methylmorpholine-2,5-dione has been used to develop biodegradable drug delivery systems . It has also been used in the synthesis of bioresorbable polymers based on polydepsipeptides, which could be used as biomaterials in drug controlled release, tissue engineering scaffolding, and shape-memory materials .
生化分析
Biochemical Properties
3-Methylmorpholine-2,5-dione is involved in various biochemical reactions. It is synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds It is known that the compound forms inter- and intramolecular hydrogen bonds between the ester and amide linkages .
Cellular Effects
It is known that the compound is used in the synthesis of oligodepsipeptides (ODPs), which are gaining an increasing impact as controlled drug delivery systems, gene carriers, and scaffolds for tissue regeneration .
Molecular Mechanism
It is known that the compound is involved in the synthesis of oligodepsipeptides (ODPs) through ring-opening polymerization
Temporal Effects in Laboratory Settings
It is known that the compound is used in the synthesis of oligodepsipeptides (ODPs), which are promising matrices for drug delivery systems and building blocks for multifunctional biomaterials .
Metabolic Pathways
It is known that the compound is synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
属性
IUPAC Name |
3-methylmorpholine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3-5(8)9-2-4(7)6-3/h3H,2H2,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMQEWSKCAMAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B3014053.png)
![2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine](/img/structure/B3014054.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3014057.png)
![4-methyl-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3014058.png)


![4-benzoyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014063.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B3014064.png)

![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)

![3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3014071.png)